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These application notes provide a comprehensive overview of single-molecule imaging
techniques for the characterization and analysis of DNA nanostructures. Detailed protocols for
key experimental methodologies are included to facilitate the adoption of these powerful
techniques in academic and industrial research settings.

Introduction to Single-Molecule Imaging of DNA
Nanostructures

DNA nanotechnology enables the design and self-assembly of complex, user-defined
nanoscale structures with high precision.[1][2] These DNA nanostructures, including DNA
origami, serve as versatile platforms for a wide range of applications, from targeted drug
delivery and biosensing to the organization of molecular components in nanoelectronics and
nanophotonics.[3] To ensure the structural integrity, functional performance, and stability of
these intricate assemblies, it is crucial to characterize them at the single-molecule level. Single-
molecule imaging techniques offer the necessary resolution to visualize individual
nanostructures, assess their conformational dynamics, and quantify their interactions with other
molecules.[1][2]

Key single-molecule imaging modalities for DNA nanostructures include:
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» Atomic Force Microscopy (AFM): Provides high-resolution topographical images of DNA
nanostructures on a surface, revealing their size, shape, and structural integrity.[4][5]

e Super-Resolution Microscopy (e.g., DNA-PAINT): Enables the visualization of DNA
nanostructures with sub-diffraction-limit resolution by exploiting the transient binding of
fluorescently labeled oligonucleotides.[6]

» Single-Molecule Forster Resonance Energy Transfer (SmFRET): A spectroscopic technique
used to measure distances on the order of 1-10 nm within or between molecules, providing
insights into the conformational dynamics of DNA nanostructures.[7][8]

Application Note 1: Assessing the Structural Fidelity
of DNA Origami with Atomic Force Microscopy
(AFM)

Application: Verifying the correct folding and assembly of DNA origami structures is a critical
quality control step. AFM provides direct visualization of the topography of individual origami,
allowing for the assessment of structural fidelity and the identification of malformed or
aggregated structures.[5]

Workflow for AFM Imaging of DNA Nanostructures:

Click to download full resolution via product page

Caption: Experimental workflow for AFM imaging of DNA nanostructures.

Protocol: AFM Imaging of DNA Origami

Materials:
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» DNA origami solution

e Freshly cleaved mica discs

e (3-Aminopropyl)silatrane (APS) solution

o TAE/Mg?* buffer (e.g., 40 mM Tris, 20 mM acetic acid, 2 mM EDTA, 12.5 mM MgClz)

o Ultrapure water

o AFM with tapping mode capabilities

Procedure:

e APS-Mica Surface Preparation:

[e]

Prepare a fresh solution of APS in ultrapure water.
Cleave a mica disc to expose a fresh, atomically flat surface.
Immediately apply the APS solution to the mica surface and incubate for 30 minutes.[9]

Rinse the APS-treated mica thoroughly with ultrapure water and dry with a gentle stream
of nitrogen. This functionalized surface will bind the negatively charged DNA
nanostructures.[9]

o Sample Deposition:

[e]

Dilute the DNA origami sample to an appropriate concentration in TAE/Mg?* buffer.

Deposit a small volume (e.g., 10-20 pL) of the diluted DNA origami solution onto the
prepared APS-mica surface.

Incubate for 5-10 minutes to allow the DNA origami to adsorb to the surface.

Gently rinse the surface with ultrapure water to remove unbound structures and buffer
salts.

Dry the sample under a gentle stream of nitrogen.
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e AFM Imaging:

o

[¢]

[¢]

Mount the sample on the AFM stage.

Engage the AFM cantilever with the surface in tapping mode.

Optimize the imaging parameters (scan rate, setpoint amplitude, integral and proportional

gains) to obtain high-quality images with minimal sample damage.

o

individual DNA origami structures.

e Data Analysis:

Acquire topography and phase images over various scan sizes to locate and zoom in on

o Use appropriate software to flatten the acquired images and remove imaging artifacts.[5]

o Measure the dimensions (length, width, height) of individual, well-formed DNA origami

structures.

o Quantify the yield of correctly assembled structures versus malformed or aggregated

structures.

Quantitative Data Presentation:

Measured

Expected . .

DNA Nanostructure . . Dimensions (AFM) Reference
Dimensions (nm)

(nm)
2D Rectangular
. _ 291.5x 23 [10]
Origami
) ) 60 (diameter), 7 )

60 nm Diameter Disk ) 11 = 2 (height) [11]
(height)

4x4 Tile Lattice 19.3 (lattice spacing) 19.3 (lattice spacing) [4]

Woven DNA Strands

~5-6 (lattice spacing)

~5-6 (lattice spacing)

[4]

© 2025 BenchChem. All rights reserved.

4/13

Tech Support


https://briefs.techconnect.org/wp-content/volumes/TCB2021/pdf/505.pdf
https://pubs.acs.org/doi/10.1021/nl103427w
https://pmc.ncbi.nlm.nih.gov/articles/PMC8613912/
https://www.bruker.com/en/products-and-solutions/microscopes/bioafm/resource-library/high-resolution-imaging-of-dna-nanoarchitectures-using-afm.html
https://www.bruker.com/en/products-and-solutions/microscopes/bioafm/resource-library/high-resolution-imaging-of-dna-nanoarchitectures-using-afm.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Application Note 2: Super-Resolution Imaging of
Functionalized DNA Nanostructures with DNA-
PAINT

Application: DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography) is a
powerful super-resolution technique for visualizing DNA nanostructures and their
functionalization with nanoscale precision.[6] It relies on the transient binding of short,
fluorescently labeled "imager" strands to complementary "docking” strands on the DNA
nanostructure.[6] This allows for the precise localization of individual binding events, leading to
a reconstructed super-resolution image.

Signaling Pathway for DNA-PAINT:
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Caption: The signaling pathway of DNA-PAINT super-resolution microscopy.

Protocol: DNA-PAINT Imaging

Materials:

o Purified DNA nanostructures functionalized with docking strands.

o Fluorescently labeled imager strands (complementary to the docking strands).
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Imaging buffer (e.g., PBS with 500 mM NacCl).

Microscope coverslips and slides.

Surface passivation reagents (e.g., Biotin-BSA, NeutrAvidin).

Total Internal Reflection Fluorescence (TIRF) microscope equipped with a sensitive camera
(e.g., EMCCD or sCMOS).

Procedure:

o Surface Passivation and Sample Immobilization:

o

Clean microscope coverslips thoroughly.

[¢]

Functionalize the coverslip surface for specific immobilization of the DNA nanostructures
(e.g., using a biotin-neutravidin linkage).[11]

[¢]

Incubate the functionalized coverslip with the DNA nanostructure solution to allow for
surface immobilization.

[¢]

Wash away unbound structures with imaging buffer.

e Imaging:

[e]

Assemble the imaging chamber.

o

Add the imaging buffer containing a low concentration of imager strands to the chamber.

[¢]

Mount the sample on the TIRF microscope.

o

Acquire a time-series of images, capturing the transient binding and unbinding of the
imager strands. Thousands of frames are typically acquired.

o Data Analysis:

o Use single-molecule localization software to detect and localize the individual binding
events in each frame with sub-pixel accuracy.
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o Correct for sample drift during the acquisition.

o Reconstruct the super-resolution image by plotting the coordinates of all localized binding
events.

Quantitative Data Presentation:

Parameter Value Reference

DNA Origami Disk Pattern

Spacing

Large Hexagon 20.4 nm [11]
Small Hexagon 7.8 nm [11]
Square 15.7 nm [11]
Triangle 13.9 nm [11]

DNA-PAINT Kinetic Rates

Association Rate (k_on) 2.3 x10°M-1s1 [10]
Dissociation Rate (k_off) - Increased by 30% compared (10]
Center to edge

Application Note 3: Probing Conformational
Dynamics with Single-Molecule FRET (sSmFRET)

Application: smFRET is a powerful tool for studying the dynamic conformational changes of
DNA nanostructures, such as the operation of DNA-based molecular machines or the
interaction with other biomolecules.[7][8] By labeling specific sites on the nanostructure with a
donor and an acceptor fluorophore, changes in the distance between these sites can be
monitored in real-time by observing the efficiency of energy transfer.[12]

Logical Relationship in smFRET Measurement:
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Caption: Logical flow of an sSmFRET experiment to study DNA nanostructures.

Protocol: smFRET Imaging of DNA Nanostructures
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Materials:

DNA nanostructures labeled with a suitable FRET pair (e.g., Cy3 and Cy5).

TIRF microscope with alternating laser excitation for the donor and acceptor dyes.

Imaging buffer with an oxygen scavenging system to reduce photobleaching.

Passivated microscope slides and coverslips.
Procedure:

e Sample Preparation:

o

Synthesize or purchase DNA oligonucleotides labeled with the donor and acceptor
fluorophores.

[¢]

Incorporate these labeled strands at the desired positions during the self-assembly of the
DNA nanostructure.

[¢]

Purify the labeled nanostructures to remove excess free dyes.

[e]

Immobilize the labeled nanostructures on a passivated surface for observation.[7]
» Data Acquisition:

o Acquire time-series of fluorescence images, alternating between donor and acceptor
excitation.

o Use a sensitive camera to detect the emission from both fluorophores simultaneously
(e.q., by splitting the emission onto two halves of the camera chip).

o Data Analysis:

o Identify single-molecule spots and extract the time-dependent fluorescence intensities of
the donor and acceptor.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2022.835617/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Calculate the FRET efficiency (E) for each time point using the formula: E=1_A/(_A+
I|_D), where |_Aand |_D are the acceptor and donor intensities, respectively.

o Generate FRET efficiency histograms to identify different conformational states.

o Analyze the time trajectories of the FRET efficiency to determine the kinetics of
conformational transitions.

Quantitative Data Presentation:

Lo Typical Value
FRET Parameter Description Reference
Range
Distance at which
Ro (Forster Radius) FRET efficiency is 2-8nm [12]
50%
) ) Limited by camera
Time Resolution ~1 ms (best case) [12]
frame rate
) Smallest resolvable
Detectable Distance o
change in inter-dye ~0.3 nm [12]

Change ]
distance

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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